molecular formula C18H23N3O4 B2578919 Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate CAS No. 2411338-38-8

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate

货号 B2578919
CAS 编号: 2411338-38-8
分子量: 345.399
InChI 键: YCOROQNDWZECQK-BQYQJAHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is crucial for the activation of STAT3-mediated gene transcription, which is implicated in various diseases including cancer, inflammation, and autoimmune disorders. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate inhibits the protein-protein interaction between STAT3 and CBP, which is crucial for the activation of STAT3-mediated gene transcription. This interaction is mediated by the SH2 domain of STAT3 and the KIX domain of CBP. Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate binds to the KIX domain of CBP and prevents its interaction with the SH2 domain of STAT3, thereby inhibiting STAT3-mediated gene transcription.
Biochemical and Physiological Effects:
Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been shown to inhibit STAT3-mediated gene transcription and induce apoptosis in cancer cells. In addition, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has also shown anti-inflammatory effects in various animal models of inflammation and autoimmune disorders. However, the exact biochemical and physiological effects of Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate are still being studied.

实验室实验的优点和局限性

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown high selectivity for the STAT3-CBP interaction and does not inhibit other protein-protein interactions. However, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate also has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, its pharmacokinetic properties and toxicity profile are still being studied.

未来方向

There are several future directions for the study of Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate. One direction is the optimization of its pharmacokinetic properties and toxicity profile for clinical use. Another direction is the study of its efficacy in various animal models of cancer, inflammation, and autoimmune disorders. Furthermore, the development of novel drug delivery systems for Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate could enhance its therapeutic potential. Finally, the identification of new protein-protein interactions involved in the pathogenesis of various diseases could lead to the discovery of new small molecule inhibitors like Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate.

合成方法

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 4-phenylpiperazine with 3-oxo-3-(2-propen-1-yl)propionic acid to form the intermediate 4-phenylpiperazine-1-carboxylic acid. This intermediate is then coupled with N-(tert-butoxycarbonyl)-L-aspartic acid β-methyl ester to form the dipeptide intermediate. The final step involves the removal of the tert-butoxycarbonyl protecting group and the formation of the methyl ester to yield Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate.

科学研究应用

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, STAT3 activation is known to promote tumor growth, survival, and metastasis. Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been shown to inhibit STAT3-mediated gene transcription and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has also shown anti-inflammatory effects in various animal models of inflammation and autoimmune disorders, suggesting its potential use in these diseases.

属性

IUPAC Name

methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-18(24)8-7-16(22)19-10-9-17(23)21-13-11-20(12-14-21)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOROQNDWZECQK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}prop-2-enoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。